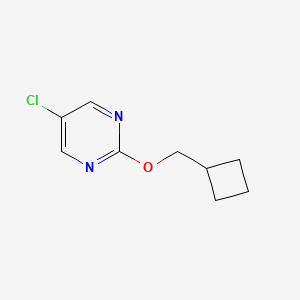

5-Chloro-2-(cyclobutylmethoxy)pyrimidine

Description

5-Chloro-2-(cyclobutylmethoxy)pyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 5-position and a cyclobutylmethoxy group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their diverse biological activities, including herbicidal, antimicrobial, and pharmaceutical applications . The cyclobutylmethoxy substituent introduces a unique steric and electronic profile, distinguishing it from other alkoxy or aromatic ether analogs.

Properties

IUPAC Name |

5-chloro-2-(cyclobutylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAWVEJFAFAANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclobutylmethoxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with cyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction Reactions: The pyrimidine ring can participate in various oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Oxidized derivatives of the pyrimidine ring.

Reduction Products: Reduced forms of the pyrimidine ring, potentially leading to dihydropyrimidines.

Scientific Research Applications

Chemistry: 5-Chloro-2-(cyclobutylmethoxy)pyrimidine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its interactions with various biomolecules, including nucleic acids and proteins. It serves as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclobutylmethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Ether vs. Thioether Substituents : Compounds with ether linkages (e.g., cyclobutylmethoxy, benzyloxy) generally exhibit higher polarity compared to thioether analogs (e.g., methylthio in ), which may influence solubility and membrane permeability.

- Aliphatic vs.

- Chlorine at Position 5 : A common feature in herbicidally active pyrimidines, chlorine likely enhances electrophilicity and interaction with biological targets .

Herbicidal Activity

Pharmaceutical and Antimicrobial Potential

- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine () : Used in synthesizing fine chemicals, indicating that chloro-methoxy pyrimidines are versatile intermediates .

- Thiazolo[4,5-d]pyrimidine () : Fused-ring systems with morpholine and methylthio groups show antimicrobial activity, suggesting that structural complexity enhances target specificity .

Spectral and Physicochemical Properties

- IR and NMR Profiles : The cyclobutylmethoxy group would exhibit distinct proton environments (e.g., cyclobutyl CH₂ and CH resonances) compared to aromatic ethers like tolyloxy (δ 6.8–7.3 ppm for aromatic protons) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 250 for 4c ) provide benchmarks for verifying structural analogs.

Biological Activity

5-Chloro-2-(cyclobutylmethoxy)pyrimidine is a synthetic compound that belongs to the pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a chlorine atom and a cyclobutylmethoxy group attached to a pyrimidine ring. Its molecular formula is with a molecular weight of approximately 198.65 g/mol. The unique structure of this compound influences its biological interactions and potential efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation. The exact mechanism may vary depending on the biological context in which the compound is applied.

Antiviral Potential

Pyrimidine derivatives are also explored for their antiviral activities. For instance, certain pyrimidines inhibit viral replication by targeting viral enzymes or host cell receptors essential for viral entry and propagation. Although specific data on this compound's antiviral effects are scarce, its structural characteristics suggest potential in this area.

Anticancer Properties

The role of pyrimidines in cancer therapy has gained attention due to their ability to inhibit key enzymes involved in nucleic acid synthesis. Compounds similar to this compound have shown promise in preclinical models for various cancers by inducing apoptosis in cancer cells or inhibiting tumor growth through targeted mechanisms.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that modifications to the pyrimidine structure significantly influenced activity levels against Gram-positive and Gram-negative bacteria. While direct results for this compound were not reported, the findings support further investigation into its potential antimicrobial properties .

- Metabolomic Profiling : Research utilizing metabolomic approaches has revealed insights into how pyrimidine compounds interact within biological systems. These studies highlight the importance of understanding metabolic responses to drug treatment, which could be applicable to compounds like this compound in future investigations .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of pyrimidines indicate that modifications at specific positions can enhance biological activity. This suggests that further optimization of this compound could yield more potent derivatives for therapeutic use.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and cyclobutylmethoxy group | Potential antimicrobial and anticancer activity |

| 5-Chloro-2-methoxypyrimidine | Methoxy group instead of cyclobutyl | Moderate antimicrobial properties |

| 5-Chloro-2,4,6-trifluoropyrimidine | Additional fluorine atoms | Increased reactivity; potential for enhanced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.